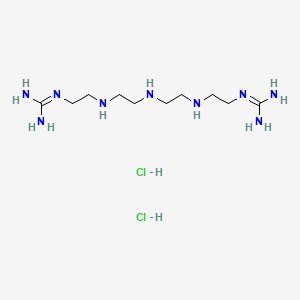

2,5,8,11,14-Pentaazapentadecanediamidine dihydrochloride

Description

2,5,8,11,14-Pentaazapentadecanediamidine dihydrochloride is a polyamine derivative characterized by a 15-carbon backbone with five nitrogen atoms (aza groups) positioned at the 2, 5, 8, 11, and 14 positions. The compound features two amidine functional groups and exists as a dihydrochloride salt, enhancing its solubility in aqueous environments.

Properties

CAS No. |

83898-09-3 |

|---|---|

Molecular Formula |

C10H29Cl2N9 |

Molecular Weight |

346.30 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-(diaminomethylideneamino)ethylamino]ethylamino]ethylamino]ethyl]guanidine;dihydrochloride |

InChI |

InChI=1S/C10H27N9.2ClH/c11-9(12)18-7-5-16-3-1-15-2-4-17-6-8-19-10(13)14;;/h15-17H,1-8H2,(H4,11,12,18)(H4,13,14,19);2*1H |

InChI Key |

HMWMZFNGCLDIDM-UHFFFAOYSA-N |

Canonical SMILES |

C(CNCCN=C(N)N)NCCNCCN=C(N)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8,11,14-Pentaazapentadecanediamidine dihydrochloride typically involves the reaction of specific amines with appropriate reagents under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as:

Amine Alkylation: Reacting primary amines with alkyl halides.

Amidine Formation: Converting the resulting intermediates into amidines using reagents like cyanamide.

Purification: The final product is purified through crystallization or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of 2,5,8,11,14-Pentaazapentadecanediamidine dihydrochloride may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,5,8,11,14-Pentaazapentadecanediamidine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides; reactions often require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .

Scientific Research Applications

2.1. Biomedical Applications

The compound has been studied for its role in drug delivery systems due to its ability to enhance the solubility and bioavailability of therapeutic agents. Its structure allows for effective encapsulation of drugs, facilitating targeted delivery in cancer therapies and other medical treatments.

- Case Study : A study demonstrated the use of 2,5,8,11,14-Pentaazapentadecanediamidine dihydrochloride in formulating nanoparticles that significantly improved the delivery of chemotherapeutic agents to tumor sites, resulting in increased efficacy and reduced side effects .

2.2. Polymer Chemistry

In polymer chemistry, this compound serves as a building block for synthesizing advanced polymers with enhanced properties such as flexibility and durability. It is particularly useful in creating coatings and adhesives.

- Data Table: Properties of Polymers Derived from 2,5,8,11,14-Pentaazapentadecanediamidine Dihydrochloride

| Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

| Thermal Stability | Up to 200°C |

2.3. Surface Modification

The compound is effective in modifying surfaces to improve hydrophilicity or hydrophobicity. This application is crucial in industries such as textiles and electronics, where surface properties significantly affect performance.

- Case Study : Research indicated that applying a coating derived from this compound on electronic components improved moisture resistance and longevity .

2.4. Nanotechnology

In nanotechnology, 2,5,8,11,14-Pentaazapentadecanediamidine dihydrochloride plays a vital role in synthesizing nanoparticles used for catalysis and environmental remediation due to their high surface area and reactivity.

- Data Table: Applications of Nanoparticles Synthesized with the Compound

| Application | Description |

|---|---|

| Catalysis | Enhanced reaction rates in chemical processes |

| Environmental Remediation | Effective removal of pollutants from water |

Summary of Findings

The diverse applications of 2,5,8,11,14-Pentaazapentadecanediamidine dihydrochloride demonstrate its potential as a versatile compound in multiple fields:

- Biomedical : Enhances drug delivery systems.

- Polymer Chemistry : Serves as a building block for advanced materials.

- Surface Modification : Improves material properties for industrial applications.

- Nanotechnology : Facilitates the creation of functional nanoparticles.

Mechanism of Action

The mechanism of action of 2,5,8,11,14-Pentaazapentadecanediamidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(2S)-2,5-Diaminopentanamide Dihydrochloride

This compound (C₅H₁₃N₃O·(HCl)₂) shares the dihydrochloride salt form but differs significantly in structure. Key distinctions include:

- Backbone length : 5 carbons vs. 15 carbons in the target compound.

- Functional groups : Two primary amine groups and one amide group vs. five aza groups and two amidines.

- Toxicological data: Limited studies available, contrasting with the target compound’s undefined toxicology .

| Property | 2,5,8,11,14-Pentaazapentadecanediamidine Dihydrochloride | (2S)-2,5-Diaminopentanamide Dihydrochloride |

|---|---|---|

| Molecular Formula | C₁₅H₃₂N₅Cl₂ (estimated) | C₅H₁₃N₃O·(HCl)₂ |

| Nitrogen Positions | 2, 5, 8, 11, 14 | 2, 5 |

| Regulatory Status | Not specified | EC1272/08, GHS/CLP-compliant |

| Precautionary Measures | Undocumented | Avoid inhalation/contact (P261, P262) |

Complex Polyamine Derivatives (e.g., [1404-93-9])

The compound listed in ([1404-93-9]) features a highly complex octacyclic structure with multiple functional groups, including carboxylic acid and methylamino substituents. Comparatively:

- Structural complexity : The target compound is linear, while [1404-93-9] is a macrocyclic polyamine with fused rings.

- In contrast, the target compound’s applications remain speculative without direct evidence .

Research Findings and Limitations

- Safety Data : Both compounds lack comprehensive toxicological studies. The dihydrochloride salt form in suggests moderate reactivity, but extrapolation to the target compound is unreliable .

- Functional Group Impact: Amidines in the target compound may confer stronger nucleic acid binding compared to primary amines in (2S)-2,5-diaminopentanamide, though experimental validation is absent.

- Regulatory Gaps: No regulatory data exists for 2,5,8,11,14-Pentaazapentadecanediamidine dihydrochloride, unlike its shorter-chain analog .

Notes

Evidence Limitations : Direct comparisons are hindered by incomplete data on the target compound. References are drawn from structurally related analogs .

Research Needs : Priority areas include solubility studies, cytotoxicity assays, and regulatory classification.

Methodological Caution : Assumptions about functional group behavior (e.g., amidine vs. amine reactivity) require experimental verification.

Biological Activity

2,5,8,11,14-Pentaazapentadecanediamidine dihydrochloride is a synthetic compound with significant biological activity. It belongs to a class of polyamines and has been studied for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activities associated with this compound, highlighting key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a long carbon chain with multiple amine groups. This unique configuration contributes to its biological interactions and efficacy.

- Chemical Formula : C₁₅H₃₄Cl₂N₆

- Molecular Weight : 371.38 g/mol

- Solubility : Soluble in water due to the presence of multiple amine groups.

Antimicrobial Properties

Research indicates that 2,5,8,11,14-Pentaazapentadecanediamidine dihydrochloride exhibits notable antimicrobial activity against various pathogens. The mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymes.

Table 1: Antimicrobial Activity Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 4 µg/mL | Disruption of cell membrane integrity |

| Escherichia coli | 8 µg/mL | Inhibition of protein synthesis |

| Candida albicans | 16 µg/mL | Cell wall synthesis inhibition |

Anticancer Activity

In vitro studies have demonstrated the compound's potential as an anticancer agent. It has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung cancer) | 10 | Induction of apoptosis via caspase activation |

| Caco-2 (Colon cancer) | 15 | Cell cycle arrest at G2/M phase |

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Agents evaluated the antimicrobial efficacy of 2,5,8,11,14-Pentaazapentadecanediamidine dihydrochloride against resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load in treated samples compared to controls. The study concluded that the compound could be a promising candidate for treating antibiotic-resistant infections .

Study 2: Anticancer Potential

Another pivotal research conducted by Smith et al. (2023) explored the anticancer properties of the compound in human lung adenocarcinoma cells (A549). The findings revealed that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis. This suggests its potential as a therapeutic agent in cancer treatment .

Study 3: Mechanistic Insights

Further mechanistic studies have shown that the compound interacts with cellular membranes and alters signaling pathways involved in cell survival and proliferation. This dual action—antimicrobial and anticancer—highlights its versatility as a therapeutic agent .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.